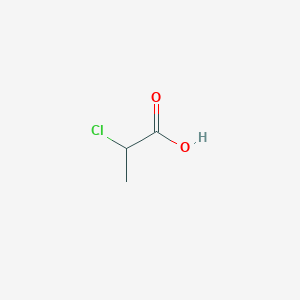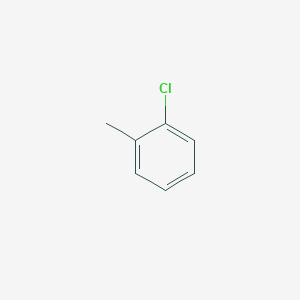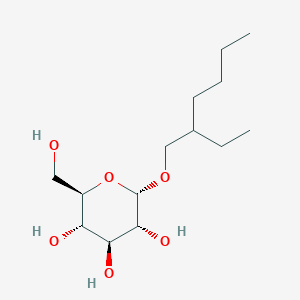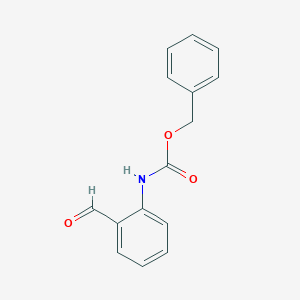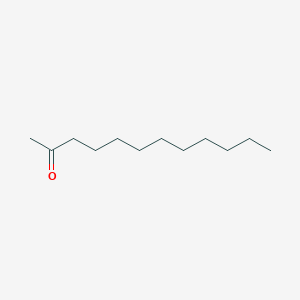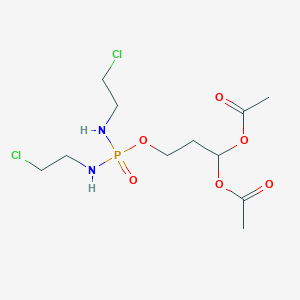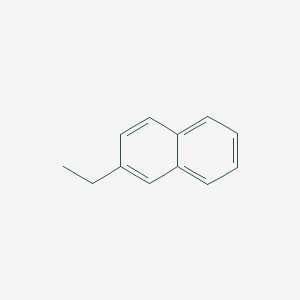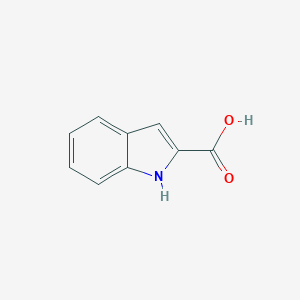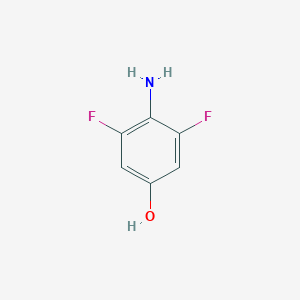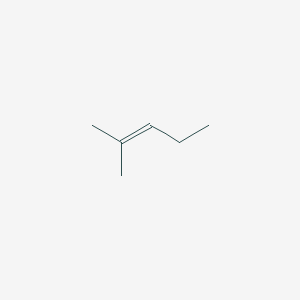
2-Methyl-2-pentene
概述
描述
2-Methyl-2-pentene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C6H12, and it is also known by other names such as 4-Methyl-3-pentene and 2-Methylpent-2-ene . This compound is a colorless liquid with a boiling point of approximately 67°C and a density of 0.69 g/mL at 25°C .
作用机制
Target of Action
It is primarily used in chemical reactions as a reagent or a building block .
Mode of Action
As an alkene, 2-Methyl-2-pentene can undergo addition reactions. For example, in the presence of a metal catalyst, it can undergo hydrogenation, where two hydrogen atoms are added across the double bond . This results in the formation of a more saturated hydrocarbon.
Biochemical Pathways
Its chemical transformations can lead to products that may participate in various chemical or industrial processes .
Result of Action
The primary result of this compound’s action in a biological system would be the potential for cellular damage due to its reactivity. It is worth noting that this compound is flammable and can cause skin, eye, and respiratory irritation .
Action Environment
Environmental factors such as temperature and pressure can influence the reactivity and stability of this compound. For instance, increasing the temperature can increase the rate of reactions involving this compound . Additionally, it should be stored in a cool, well-ventilated area away from heat sources and open flames due to its flammability .
生化分析
Biochemical Properties
As an alkene, it can potentially participate in various biochemical reactions, particularly those involving addition across the carbon-carbon double bond
Cellular Effects
It is possible that this compound could influence cell function through interactions with cellular lipids or proteins, given its hydrophobic nature
Molecular Mechanism
As an alkene, it could potentially interact with biomolecules through addition reactions at the carbon-carbon double bond This could lead to changes in gene expression, enzyme activation or inhibition, or other molecular effects
Transport and Distribution
Given its hydrophobic nature, it could potentially interact with lipid bilayers or other hydrophobic structures within cells
Subcellular Localization
It is possible that this compound could localize to hydrophobic regions of the cell, such as the lipid bilayer of the cell membrane
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-2-pentene can be synthesized through various methods. One common method involves the hydrolysis of propyne using mercuric sulfate and dilute sulfuric acid, followed by aldol condensation with dilute sodium hydroxide and subsequent heating . Another method involves the reaction of sulfuric acid with a suitable precursor in the liquid phase at temperatures ranging from -5°C to 55°C .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic cracking of hydrocarbons or the dehydrogenation of alkanes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product .
化学反应分析
2-Methyl-2-pentene undergoes various chemical reactions, including:
Oxidation:
- Reacts with ozone (ozonolysis) to form carbonyl compounds .
- Undergoes oxidation with potassium permanganate to yield diols.
Reduction:
- Can be hydrogenated in the presence of a catalyst such as palladium to form 2-methylpentane.
Substitution:
Common Reagents and Conditions:
- Ozone (O3) for ozonolysis.
- Potassium permanganate (KMnO4) for oxidation.
- Palladium (Pd) catalyst for hydrogenation.
- Bromine (Br2) in carbon tetrachloride (CCl4) for halogenation.
Major Products:
- Carbonyl compounds from ozonolysis.
- Diols from oxidation.
- 2-Methylpentane from hydrogenation.
- Dibromo compounds from halogenation.
科学研究应用
2-Methyl-2-pentene is utilized in various scientific research applications:
Chemistry:
- Used in photochemical studies to understand reaction mechanisms .
- Employed in ozonolysis studies to investigate the formation of Criegee intermediates and peroxides .
Biology and Medicine:
- Studied for its potential effects on biological systems, although specific applications in medicine are limited.
Industry:
- Used as an intermediate in the synthesis of other organic compounds.
- Employed in the production of polymers and other materials.
相似化合物的比较
2-Methyl-2-pentene can be compared with other similar alkenes such as:
- 3-Methyl-1-pentene
- 4-Methyl-1-pentene
- 3-Methyl-2-pentene
- 4-Methyl-2-pentene
- 2-Methyl-1-pentene
Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and the types of reactions it undergoes. Its position of the double bond and the presence of a methyl group at the second carbon atom make it distinct from other isomers.
属性
IUPAC Name |
2-methylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-4-5-6(2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMZCWZIJXAGKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073217 | |
| Record name | 2-Methyl-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Methyl-2-pentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19670 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
158.0 [mmHg] | |
| Record name | 2-Methyl-2-pentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19670 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
625-27-4, 37275-41-5 | |
| Record name | 2-Methyl-2-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentene, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentene, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037275415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-2-PENTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PENTENE, 2-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KOG6SH4S6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methyl-2-pentene?
A1: this compound has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, research has utilized various spectroscopic techniques to characterize this compound. For example, one study employed near-infrared spectroscopy to monitor the reaction of ozone with this compound, a model compound for natural rubber. [] Additionally, fluorescence spectroscopy revealed weak fluorescence from this compound in both vapor and solution phases, potentially originating from its lowest singlet Rydberg state. []
Q3: How does the structure of this compound influence its stability?
A3: The presence of a tri-substituted double bond in this compound significantly affects its reactivity and stability. Research has shown that it undergoes reactions like epoxidation at different rates depending on the solvent and the steric hindrance around the double bond. []
Q4: Can this compound be used to evaluate catalytic activity?
A4: Yes, this compound serves as a valuable probe molecule in catalysis research. For instance, it is used to assess the acidity and pore size of zeolite catalysts. Its isomerization to trans-3-methyl-2-pentene and trans/cis-4-methyl-2-pentene provides insights into the strength and accessibility of acidic sites within zeolite frameworks. [, , ]
Q5: What role does this compound play in propylene production?
A5: this compound acts as an intermediate in the production of isoprene, a crucial monomer for synthetic rubber. One proposed process involves isomerizing 4-methyl-1-pentene (obtained from propylene dimerization) to this compound, followed by cracking to yield isoprene. []
Q6: Are there any computational studies investigating this compound?
A6: Yes, density functional theory (DFT) calculations have been employed to study the mechanism of this compound formation during the dimerization of propene within the confined space of zeolite SAPO-5. []
Q7: How does the substitution pattern of alkenes affect their reactivity with hydroxyl radicals?
A7: Studies on the kinetics of hydroxyl radical reactions with alkyl-substituted olefins, including this compound, revealed that the number of alkyl substituents on the double bond directly influences the reaction rate constant. Increased substitution generally leads to higher rate constants, highlighting the impact of steric and electronic factors on reactivity. []
Q8: Are there any specific formulation strategies related to this compound?
A8: While this compound itself is not typically formulated into pharmaceutical products, its use in synthesizing other compounds, like fluorinated surfactants, necessitates careful consideration of formulation strategies. For example, researchers have explored incorporating branched perfluorinated chains, derived from this compound, into surfactant structures to improve their biodegradability and reduce their environmental persistence. []
Q9: Are there alternative compounds to perfluoro-2-methyl-2-pentene in surfactant synthesis?
A9: Yes, the search for environmentally friendlier alternatives to perfluorinated compounds, including those derived from perfluoro-2-methyl-2-pentene, is an active research area. One approach focuses on incorporating branched, shorter-chain perfluorinated groups to enhance biodegradability. [] Another strategy involves exploring entirely new classes of surfactants with improved environmental profiles. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[5-methyl-2-oxo-3-(2-oxopropyl)-6-(1-phenylmethoxypropan-2-yl)oxan-4-yl] 3,5-dinitrobenzoate](/img/structure/B165302.png)
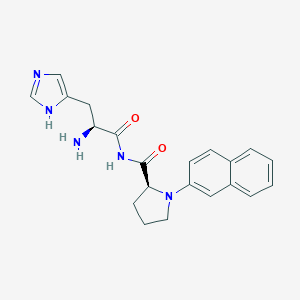
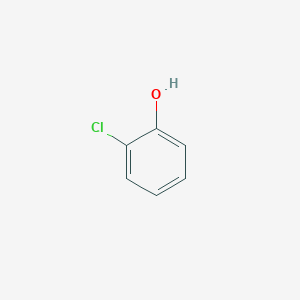
![4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione](/img/structure/B165307.png)
